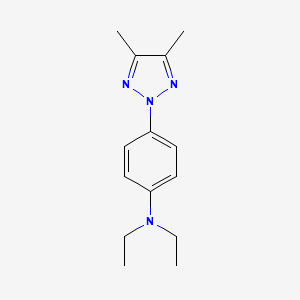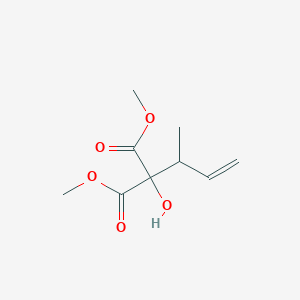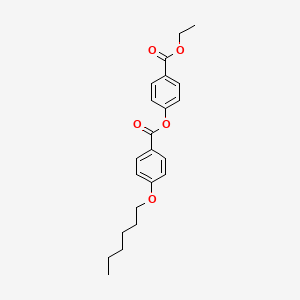
4-(Ethoxycarbonyl)phenyl 4-(hexyloxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Ethoxycarbonyl)phenyl 4-(hexyloxy)benzoate is an organic compound that belongs to the class of esters. It is characterized by the presence of an ethoxycarbonyl group attached to a phenyl ring, which is further connected to a hexyloxybenzoate moiety. This compound is known for its applications in various scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxycarbonyl)phenyl 4-(hexyloxy)benzoate typically involves esterification reactions. One common method is the reaction between 4-(ethoxycarbonyl)phenol and 4-(hexyloxy)benzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4-(Ethoxycarbonyl)phenyl 4-(hexyloxy)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are often employed.
Major Products
Hydrolysis: Yields 4-(ethoxycarbonyl)phenol and 4-(hexyloxy)benzoic acid.
Reduction: Produces 4-(ethoxycarbonyl)phenyl 4-(hexyloxy)benzyl alcohol.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Ethoxycarbonyl)phenyl 4-(hexyloxy)benzoate has been extensively used in scientific research due to its versatile applications:
Chemistry: Utilized as a building block in the synthesis of liquid crystalline materials and polymers.
Biology: Employed in the development of fluorescent probes for enzyme activity monitoring.
Medicine: Investigated for its potential use in photodynamic therapy as a photosensitizer.
Industry: Used in the production of advanced materials for liquid crystal displays and photolithography.
Mecanismo De Acción
The mechanism of action of 4-(Ethoxycarbonyl)phenyl 4-(hexyloxy)benzoate varies depending on its application:
Photolithography: The compound undergoes a photoreaction upon exposure to UV light, leading to the formation of a crosslinked polymer.
Enzyme Activity Monitoring: Acts as a fluorescent probe that binds to the enzyme, causing a change in fluorescence intensity.
Photodynamic Therapy: Activated by light, leading to the formation of reactive oxygen species that induce cell death.
Comparación Con Compuestos Similares
Similar Compounds
4-(Ethoxycarbonyl)phenylboronic acid: Another ester with similar structural features but different functional groups.
4-(Hexyloxy)benzoic acid: Shares the hexyloxybenzoate moiety but lacks the ethoxycarbonyl group.
Uniqueness
4-(Ethoxycarbonyl)phenyl 4-(hexyloxy)benzoate is unique due to its combination of the ethoxycarbonyl and hexyloxybenzoate groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of liquid crystalline materials and as a multifunctional reagent in various scientific applications.
Propiedades
Número CAS |
90233-57-1 |
|---|---|
Fórmula molecular |
C22H26O5 |
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
(4-ethoxycarbonylphenyl) 4-hexoxybenzoate |
InChI |
InChI=1S/C22H26O5/c1-3-5-6-7-16-26-19-12-8-18(9-13-19)22(24)27-20-14-10-17(11-15-20)21(23)25-4-2/h8-15H,3-7,16H2,1-2H3 |
Clave InChI |
BUTLXTZFRSKPEH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


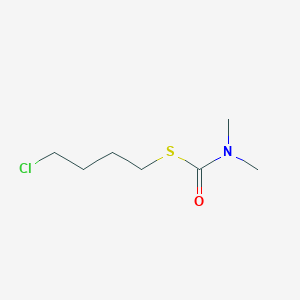
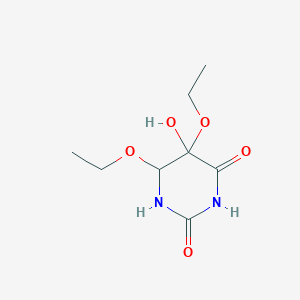

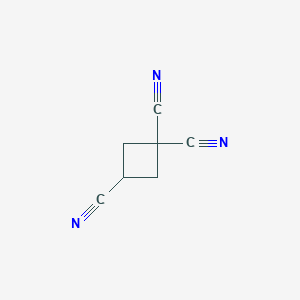
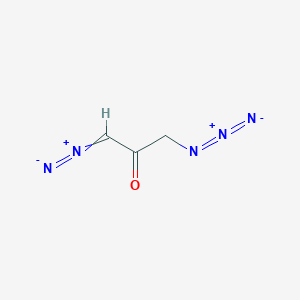
![5,6-Dimethylbicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile](/img/structure/B14370889.png)
![Methyl 4-[(6-chloro-9h-purin-9-yl)methyl]benzoate](/img/structure/B14370893.png)

![6-{Methyl[3-(10H-phenothiazin-10-yl)propyl]amino}hexan-1-ol](/img/structure/B14370902.png)
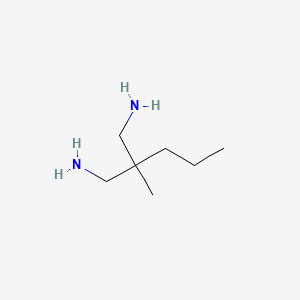

![(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B14370914.png)
